molecular formula C21H21N5O2 B3725054 N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide

N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide

Cat. No. B3725054
M. Wt: 375.4 g/mol
InChI Key: SCVGZJWZYNBFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide, also known as A-1155463, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are important regulators of apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells. A-1155463 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide binds to the hydrophobic groove of BCL-2 family proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide selectively targets BCL-2 family proteins, sparing healthy cells and reducing the risk of toxicity.
Biochemical and Physiological Effects:
N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide has also been shown to inhibit tumor growth in preclinical models of lymphoma, leukemia, and solid tumors. N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide has minimal effects on healthy cells, reducing the risk of toxicity.

Advantages and Limitations for Lab Experiments

N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide has several advantages for lab experiments, including its selectivity for BCL-2 family proteins and its efficacy against a variety of cancer types. However, N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide has limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

For research on N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide include elucidating its mechanism of action in more detail, optimizing its pharmacokinetic properties, and evaluating its efficacy in clinical trials. Additionally, N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide may have potential in combination therapies with other anticancer agents.

Scientific Research Applications

N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide selectively targets BCL-2 family proteins, inducing apoptosis in cancer cells while sparing healthy cells. N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide has shown efficacy against a variety of cancer types, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

N-[(E)-N'-(6-oxo-4-propyl-1H-pyrimidin-2-yl)-N-phenylcarbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-2-9-17-14-18(27)24-20(23-17)26-21(22-16-12-7-4-8-13-16)25-19(28)15-10-5-3-6-11-15/h3-8,10-14H,2,9H2,1H3,(H3,22,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGZJWZYNBFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide
Reactant of Route 2
Reactant of Route 2
N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide
Reactant of Route 3
N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide
Reactant of Route 4
N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide
Reactant of Route 5
Reactant of Route 5
N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide
Reactant of Route 6
N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide

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